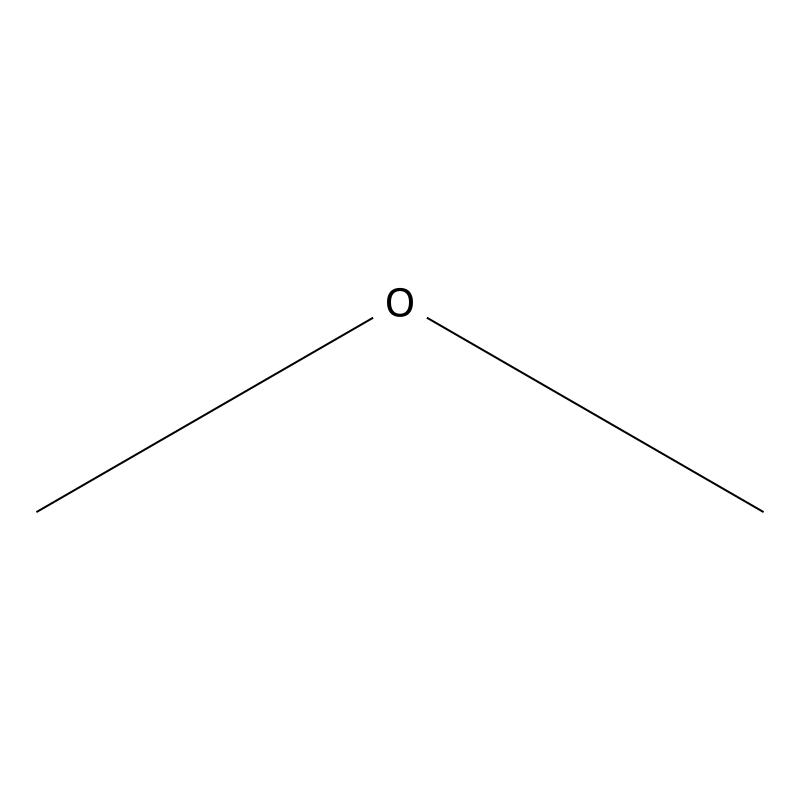

Dimethyl ether

CH3OCH3

CH3OCH3

C2H6O

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH3OCH3

CH3OCH3

C2H6O

Molecular Weight

InChI

InChI Key

SMILES

solubility

1 vol water takes up 37 vol gas

Sol in ether, acetone, chloroform; ethyl alcohol

SOL IN ORG SOLVENTS EXCEPT FOR POLYALCOHOLS

Soluble in oxygenated solvents

In water, 4.6X10+4 mg/L at 25 °C

Solubility in water, g/100ml: 2.4

Synonyms

Canonical SMILES

Fuel Chemistry and Combustion

One major area of research focuses on DME's potential as a clean and efficient alternative fuel. DME possesses several key advantages over conventional fuels:

- Low emissions: Compared to diesel, DME combustion produces significantly lower emissions of nitrogen oxides (NOx) and particulate matter (PM) . This is attributed to its high oxygen content and complete combustion characteristics .

- Biofuel compatibility: DME can be produced from various sources, including biomass, natural gas, and coal . This versatility makes it a potential player in the development of sustainable biofuels.

Researchers are actively investigating DME's combustion behavior, engine performance optimization, and emission reduction strategies in different engine types, including diesel engines, spark-ignited (SI) engines, and gas turbines .

Catalysis and Chemical Processing

DME serves as a valuable intermediate and feedstock in various chemical reactions. Research efforts are directed towards:

- Developing efficient catalysts for DME conversion into valuable chemicals such as methanol, olefins, and gasoline . This research contributes to the development of sustainable and efficient production processes for these essential chemicals.

- Investigating DME's role in biomass conversion: DME can be directly synthesized from biomass through gasification, making it a potential platform for converting renewable resources into valuable chemicals and fuels .

Materials Science and Cryogenics

DME's unique physical properties, such as low boiling point and high energy density, make it a potential candidate for:

- Cryogenic applications: DME is being explored as a replacement for traditional refrigerants due to its low environmental impact and high efficiency in cryogenic cooling systems .

- Aerospace propellants: DME exhibits promising properties for use as a green propellant in rockets and spacecraft due to its high performance and clean burning characteristics .

Dimethyl ether is a colorless gas and the simplest aliphatic ether, with the chemical formula . It is also referred to as methyl ether and is primarily produced through the dehydration of methanol. This compound has gained attention for its potential as a cleaner-burning fuel alternative to diesel, owing to its high cetane number and minimal particulate emissions when combusted in specially designed engines. Dimethyl ether can exist as a liquid under moderate pressure, requiring about 75 pounds per square inch to maintain its liquid state at ambient temperatures .

DME poses several safety hazards that require caution during handling:

- Flammability: DME is highly flammable with a low ignition temperature and a wide flammability range (2.8% - 17.4% in air) []. Proper ventilation and handling procedures are crucial to prevent fires or explosions.

- Toxicity: DME is considered slightly toxic upon inhalation, causing irritation and respiratory problems in high concentrations [].

- Environmental Impact: While DME itself doesn't contribute significantly to greenhouse gas emissions, its production processes might involve fossil fuels, requiring a life-cycle analysis for specific production methods.

- Decomposition: At elevated temperatures (around 500 °C), dimethyl ether decomposes into carbon monoxide, methane, and hydrogen .

- Synthesis of Ethanol: A notable reaction involves the synthesis of ethanol from dimethyl ether, carbon dioxide, and hydrogen using a bimetallic catalyst. This reaction can yield high selectivity for ethanol, making it an attractive method for producing this biofuel from renewable resources .

- Formation of Acetic Acid: Dimethyl ether can also be converted into acetic acid through various catalytic processes, highlighting its utility as a precursor in organic synthesis .

Dimethyl ether can be synthesized through several methods:

- Dehydration of Methanol: The most common method involves dehydrating methanol over acidic catalysts at elevated temperatures.

- Synthesis Gas Conversion: Dimethyl ether can also be produced directly from synthesis gas (a mixture of hydrogen and carbon monoxide) derived from natural gas or biomass .

- Biomass Conversion: Emerging methods focus on producing dimethyl ether from biogenic methane or cellulose-derived biomass, aiming for sustainable production pathways .

Dimethyl ether has diverse applications across various industries:

- Fuel: As an alternative to diesel fuel, dimethyl ether is used in specially designed compression ignition engines due to its high cetane number and clean combustion properties.

- Chemical Intermediate: It serves as a precursor for synthesizing other chemicals such as acetic acid and dimethyl sulfate.

- Aerosol Propellant: Dimethyl ether is commonly employed as a propellant in aerosol products due to its favorable physical properties .

- Refrigerant: It has been proposed as a replacement for chlorofluorocarbons in refrigeration applications due to its lower environmental impact .

Studies examining the interactions of dimethyl ether with other compounds focus primarily on its role in catalytic processes and combustion. Its behavior during combustion indicates that it produces fewer pollutants compared to traditional hydrocarbon fuels. Research also highlights its potential interactions with various catalysts during the conversion processes into valuable chemicals like ethanol and acetic acid .

Dimethyl ether shares similarities with several other compounds, particularly ethers and alternative fuels. Below are some comparable compounds:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Methanol | A simple alcohol used as a feedstock for dimethyl ether production. | |

| Diethyl Ether | A larger aliphatic ether with similar properties but higher volatility. | |

| Ethanol | A widely used alcohol that can be synthesized from dimethyl ether. | |

| Propane | A hydrocarbon fuel that is also used in compression ignition engines but produces more emissions than dimethyl ether. |

Uniqueness of Dimethyl Ether

Dimethyl ether stands out due to its unique combination of properties:

- It has no carbon-to-carbon bonds, leading to cleaner combustion with minimal particulate emissions.

- Its ability to be synthesized from renewable resources positions it favorably in the context of sustainable energy solutions.

- The versatility in applications—from fuel to chemical feedstock—enhances its industrial relevance compared to similar compounds.

Catalytic Processes for Direct and Indirect Synthesis Routes

The catalytic production of dimethyl ether operates through two primary methodological frameworks: direct synthesis from synthesis gas and indirect synthesis via methanol dehydration. These approaches differ fundamentally in their thermodynamic limitations and process complexity, with direct synthesis offering advantages in conversion efficiency while indirect methods provide established industrial pathways. The selection between these routes depends significantly on feedstock availability, process economics, and desired production scale.

Contemporary industrial practice predominantly employs indirect synthesis through methanol dehydration, utilizing established methanol production infrastructure followed by subsequent dehydration processes. This two-step approach, while technologically mature, suffers from thermodynamic limitations inherent in methanol synthesis equilibrium, resulting in lower overall conversion efficiency compared to direct synthesis alternatives. The methanol dehydration reaction proceeds according to the stoichiometry: 2CH₃OH → CH₃OCH₃ + H₂O, requiring temperatures above 240°C and pressures above 10 bar when using conventional gamma-alumina catalysts.

Direct synthesis methodologies have emerged as promising alternatives, combining methanol synthesis and dehydration reactions within a single reactor system. This approach circumvents individual equilibrium limitations by continuously removing methanol through its conversion to dimethyl ether, thereby shifting the overall reaction equilibrium toward product formation. Experimental investigations have demonstrated that direct synthesis can achieve carbon dioxide conversion rates exceeding 70% with dimethyl ether yields approaching 35%, significantly surpassing conventional indirect synthesis performance.

Bifunctional Catalyst Systems for Single-Step Syngas Conversion

Bifunctional catalyst systems represent the cornerstone technology enabling direct synthesis of dimethyl ether from synthesis gas. These hybrid catalytic materials combine metallic functions for methanol synthesis with solid acid functions for methanol dehydration within integrated catalyst particles. The optimization of these systems requires precise control of the spatial arrangement and interaction between catalytic functions to maximize synergy while minimizing detrimental interactions.

Recent research has identified several critical factors governing bifunctional catalyst performance, including the degree of mixing between catalytic components, particle size distribution, and surface accessibility. Investigations comparing different preparation methods have revealed that mixing-pressing techniques, which create the closest contact between methanol synthesis and acidic functions, paradoxically result in decreased activity due to physical blocking of active sites and cation exchange between copper-zinc species and heteropolyacid units. This finding suggests that optimal catalyst design requires balanced proximity between functions rather than maximum contact.

The most effective bifunctional systems utilize copper-zinc oxide-alumina catalysts combined with supported heteropolyacids such as tungstosilicic acid on titanium dioxide. These systems demonstrate dimethyl ether production rates of approximately 50 millimoles per hour per gram of heteropolyacid, with enhanced performance at relatively low temperatures of 140-180°C compared to conventional gamma-alumina catalysts. Characterization studies using nuclear magnetic resonance spectroscopy and temperature-programmed desorption reveal that titanium dioxide-supported heteropolyacids exhibit more numerous and stronger Brønsted acid sites, contributing to superior catalytic activity.

Core-shell structured catalysts have emerged as particularly promising bifunctional systems, offering enhanced control over reaction sequences and improved resistance to deactivation. These catalysts employ an inverted design strategy, utilizing the shell for methanol synthesis while the core provides methanol dehydration functionality. The aluminum oxide@copper capsule catalyst demonstrates uniform copper-aluminum oxide shell formation with lower reduction temperatures compared to conventional powder-based systems, resulting in higher carbon monoxide conversion and dimethyl ether selectivity.

The spatial confinement achieved through core-shell architectures offers several advantages over traditional mixed catalyst systems. Sequential reactions occur within individual catalyst particles, eliminating equilibrium limitations from intermediate methanol formation while reducing overall thermodynamic constraints. Additionally, water generated during the dehydration reaction is spatially separated from methanol synthesis sites, preventing inhibition of the metallic catalytic function.

Methanol Dehydration Mechanisms Over Solid Acid Catalysts

Methanol dehydration represents the fundamental reaction step in dimethyl ether synthesis, proceeding through complex surface mechanisms that depend critically on catalyst acidity and reaction conditions. Understanding these mechanisms is essential for optimizing catalyst design and reaction parameters to achieve maximum dimethyl ether yields while minimizing side reactions.

The dehydration reaction follows a surface mechanism involving both acidic and basic sites on the catalyst surface. Knözinger and coworkers have proposed that ether formation occurs through surface reaction between an adsorbed alcohol molecule on an acidic site and an adsorbed alkoxide anion on a basic site. This mechanism receives support from site-specific poisoning experiments and Monte Carlo simulation studies, which demonstrate the necessity of Lewis acid-base pairs for effective ether formation.

Gamma-alumina catalysts exhibit exceptional selectivity for dimethyl ether formation, approaching 100% selectivity even at elevated temperatures up to 400°C due to the presence of weak Lewis acid sites that do not promote undesirable side reactions. The apparent activation energy for dimethyl ether formation over gamma-alumina is approximately 25 kilocalories per mole, increasing to 37 kilocalories per mole upon addition of water vapor, indicating significant inhibition effects from reaction products.

Investigations of various solid acid catalysts reveal complex relationships between catalyst acidity and dehydration activity. Surprisingly, the rate of methanol dehydration decreases with increasing acidity over amorphous silica-alumina catalysts, suggesting that excessive acid strength may not be beneficial for this reaction. H-ZSM-5 zeolite with silicon-to-aluminum ratio of 25 demonstrates the highest activity among tested catalysts but exhibits only 20% dimethyl ether selectivity at 280°C, indicating the formation of undesired byproducts on strongly acidic sites.

Heteropolyacids supported on various oxides have emerged as superior alternatives to conventional gamma-alumina catalysts, offering enhanced activity at lower temperatures. Tungstosilicic acid supported on titanium dioxide demonstrates remarkable activity improvements, with dimethyl ether production rates significantly exceeding those of bulk heteropolyacids. The enhancement results from improved dispersion of heteropolyacid units on the titanium dioxide surface, facilitating easier access of methanol molecules to active acid sites.

Temperature effects on catalyst performance reveal optimal operating windows that balance activity and stability. Methanol conversion increases with temperature until approximately 200°C, beyond which rapid decay occurs due to catalyst deactivation. This deactivation is not irreversible, as increasing reaction pressure to 10 bar restores methanol conversion to approximately 90%, with dimethyl ether remaining the sole detected product. These observations suggest that catalyst performance depends on the degree of pseudo-liquid catalysis under reaction conditions.

Feedstock Innovation in Dimethyl Ether Synthesis

Contemporary developments in dimethyl ether synthesis increasingly focus on sustainable feedstock utilization, driven by environmental concerns and resource availability considerations. Traditional synthesis routes rely heavily on natural gas-derived methanol or synthesis gas, but emerging technologies enable direct utilization of carbon dioxide and biomass-derived feedstocks. These innovations represent fundamental shifts in process design philosophy, requiring new catalytic systems and reaction engineering approaches optimized for alternative feedstock compositions.

The transition toward sustainable feedstocks presents both opportunities and challenges for dimethyl ether production. Carbon dioxide utilization offers potential for chemical carbon recycling while biomass conversion provides renewable carbon sources, but both pathways require significant technological adaptations to achieve commercial viability. These developments align with broader industrial trends toward circular economy principles and reduced carbon footprint manufacturing processes.

Carbon Dioxide Hydrogenation Pathways for Sustainable Production

Carbon dioxide hydrogenation to dimethyl ether represents a promising strategy for carbon recycling and sustainable chemical production. This approach offers dual environmental benefits by consuming carbon dioxide waste streams while producing valuable chemical products. The one-step heterogeneous catalytic conversion of carbon dioxide demonstrates higher efficiency compared to photocatalytic or electrocatalytic alternatives, though catalyst performance remains a limiting factor for industrial implementation.

The thermodynamic landscape of carbon dioxide hydrogenation differs significantly from conventional synthesis gas conversion, requiring specialized catalyst systems and optimized reaction conditions. Direct synthesis from carbon dioxide involves sequential carbon dioxide hydrogenation to methanol followed by methanol dehydration, with both reactions occurring simultaneously over bifunctional catalysts. This integration eliminates methanol isolation and purification steps while overcoming individual reaction equilibria through product removal.

Recent investigations have identified aluminum and zirconium doped SBA-15 mesoporous materials as effective acidic components for carbon dioxide hydrogenation systems. When physically mixed with copper-zinc oxide-alumina catalysts, these materials achieve carbon dioxide conversion rates of 22.5% with dimethyl ether selectivity of 73.07% at optimal conditions of 240°C, 3 megapascals pressure, and hydrogen-to-carbon dioxide ratio of 3. The high metal incorporation in the SBA-15 framework enhances surface area and porosity, providing improved accessibility to active sites.

Membrane-integrated reactor systems offer significant advantages for carbon dioxide hydrogenation by enabling selective water removal and hydrogen redistribution. Mathematical modeling of isothermal microchannel membrane reactors demonstrates that sodalite membrane integration can increase carbon dioxide conversion and dimethyl ether yield by more than two-fold compared to conventional reactor configurations. At 543 Kelvin, 50 bar, and hydrogen-to-carbon dioxide ratio of 3, cross-membrane water and hydrogen transport enables carbon dioxide conversion of 73% and dimethyl ether yield of 35%.

The development of indium oxide-based catalysts represents an emerging approach for carbon dioxide hydrogenation, offering alternative active sites to traditional copper-based systems. These catalysts demonstrate unique activation modes for carbon dioxide molecules and different surface intermediate formation pathways, potentially enabling operation under milder conditions with enhanced stability.

Process intensification through membrane integration shows particular promise for carbon dioxide utilization. Counter-current flow configurations offer superior water separation compared to co-current arrangements, while sweep-to-reactive stream velocity ratios significantly affect cross-membrane mass transfer rates. Reactor performance correlates positively with copper-zinc oxide-alumina to H-ZSM-5 mass ratios, with optimal performance achieved at ratios of approximately 3.

Biomass-Derived Syngas Utilization Strategies

Biomass-derived synthesis gas presents unique challenges and opportunities for dimethyl ether production due to its distinctive composition compared to conventional natural gas-derived feedstocks. Biomass gasification typically produces synthesis gas with high carbon dioxide-to-carbon monoxide ratios, often exceeding 1:1, which negatively impacts conventional catalyst performance and overall process efficiency. These compositional differences necessitate specialized catalyst formulations and process modifications to achieve acceptable dimethyl ether yields.

The high carbon dioxide content in biomass-derived synthesis gas creates thermodynamic limitations that reduce methanol and dimethyl ether production rates compared to conventional feedstocks. Traditional copper-zinc oxide-alumina catalysts experience decreased activity under these conditions, requiring process innovations to restore competitive performance. Sorption-enhanced synthesis has emerged as a particularly effective strategy for addressing these challenges by continuously removing water from the reaction environment.

Sorption-enhanced dimethyl ether synthesis incorporates water-selective adsorbents directly into the reaction system, enabling operation beyond conventional equilibrium limitations. The addition of zeolite 3A molecular sieves to copper-zinc oxide-alumina and gamma-alumina catalyst beds increases dimethyl ether production from approximately 8.7% to 70% when processing carbon dioxide-rich synthesis gas. This dramatic improvement results from alleviating the detrimental effects of water on both methanol synthesis and dehydration catalysts.

Microchannel reactor technology offers significant advantages for biomass synthesis gas conversion, providing enhanced heat and mass transfer characteristics that partially compensate for challenging feedstock compositions. Experimental investigations demonstrate that microchannel reactors can achieve space-time yields approximately three times higher than commercially demonstrated performance results when processing biomass-derived synthesis gas. This improvement highlights the process intensification potential of advanced reactor configurations for challenging feedstock applications.

The implementation of promoters such as zirconium and gallium oxides in catalyst formulations helps increase the carbon monoxide fraction in biomass-derived synthesis gas through reverse water-gas shift reactions. However, these promoters simultaneously increase water production, requiring careful balance between synthesis gas composition improvement and water management. The integration of water removal strategies becomes critical for maintaining catalyst activity and achieving sustainable operation.

Multi-column sorption-enhanced synthesis processes enable continuous dimethyl ether production from biomass feedstocks while managing the dynamic nature of adsorption and regeneration cycles. Experimental validation under industrially relevant conditions demonstrates successful operation at temperatures as low as 220°C, expanding the feasible operating window for biomass conversion applications. The multi-column configuration allows operation of the system as an ensemble, with individual columns cycling between adsorption and regeneration phases.

Advanced Reactor Technologies for Process Intensification

Process intensification through advanced reactor technologies represents a critical frontier in dimethyl ether synthesis, offering pathways to overcome inherent thermodynamic and kinetic limitations while improving overall process economics. These technologies focus on enhancing heat and mass transfer rates, improving reaction selectivity, and integrating multiple unit operations within single equipment items. The development of these systems requires sophisticated understanding of multiphase transport phenomena and reaction kinetics under non-conventional operating conditions.

Contemporary reactor design philosophy emphasizes the integration of reaction and separation functions to achieve enhanced performance compared to conventional sequential processing. This approach proves particularly valuable for equilibrium-limited reactions like dimethyl ether synthesis, where continuous product removal drives reactions toward completion. Advanced reactor configurations enable operation under conditions that would be impossible in conventional systems while maintaining or improving product quality specifications.

Membrane Reactor Configurations for Water Removal

Membrane-integrated reactor systems represent sophisticated process intensification technologies that combine catalytic reaction with selective separation within single equipment units. These systems exploit the selective permeability of specialized membranes to continuously remove water and redistribute hydrogen during dimethyl ether synthesis, effectively overcoming thermodynamic equilibrium limitations. The integration of sodalite membranes, which permit only water and hydrogen transport, enables dramatic improvements in conversion and yield compared to conventional reactor configurations.

The design of membrane microchannel reactors involves rectangular permeate and reaction channels separated by selective membrane layers. Reaction channels receive carbon dioxide and hydrogen feeds while being washcoated with physical mixtures of methanol synthesis and dehydration catalysts. Pure hydrogen-fed permeate channels host steam transported from reaction channels, creating driving forces for selective separation. This configuration enables precise control over transport phenomena while maintaining high surface area-to-volume ratios characteristic of microreactor systems.

Mathematical modeling of membrane reactor performance reveals the critical importance of operating parameter optimization for achieving maximum process benefits. Temperature and pressure increases improve reactor performance, with membrane integration making the system more responsive to these parameter changes. The sweep-to-reactive stream inlet velocity ratio significantly affects water removal efficiency, though benefits plateau at ratios exceeding 10-20 due to diminishing returns from increased sweep flow rates.

Counter-current flow configurations demonstrate superior performance compared to co-current arrangements due to enhanced water removal efficiency. The copper-zinc oxide-alumina to H-ZSM-5 mass ratio strongly influences both conversion and yield, with optimal performance achieved at ratios of approximately 3. These findings highlight the importance of careful catalyst formulation in addition to reactor design optimization.

The scalability of membrane reactor technology for industrial applications depends critically on membrane durability and manufacturing costs. Experimental demonstrations of bench-scale systems validate mathematical model predictions while revealing practical considerations for larger-scale implementation. A reactor system with approximately 7 cubic meters volume can theoretically transform 1000 tons per year of carbon dioxide into 276 tons per year of dimethyl ether, suggesting reasonable space requirements for industrial applications.

Membrane material selection plays a crucial role in reactor performance, with sodalite membranes offering excellent selectivity for water and hydrogen transport while maintaining stability under reaction conditions. The membrane integration not only improves conversion and yield but also enhances energy efficiency by enabling operation at milder temperatures and pressures compared to conventional systems. This advantage results from the relaxation of thermodynamic constraints through continuous product removal.

Reactive Distillation Systems for Yield Optimization

Reactive distillation represents a sophisticated process intensification strategy that combines chemical reaction with distillation separation in a single unit operation. For dimethyl ether synthesis, this technology enables simultaneous methanol dehydration and product purification while utilizing reaction heat to drive the distillation process. The integration of reaction and separation functions provides several advantages including reduced energy consumption, simplified process design, and improved overall efficiency.

The implementation of reactive distillation for methanol dehydration requires careful consideration of reaction kinetics, phase equilibrium, and mass transfer phenomena. The reaction occurs predominantly in the liquid phase, eliminating the need for energy-intensive methanol evaporation while reducing reboiler duty through integration of exothermic dehydration heat. Water produced during the reaction is continuously separated in the distillation column, shifting reaction equilibrium toward dimethyl ether formation.

Pilot-scale demonstrations of reactive distillation systems successfully validate the feasibility of the process using both pure and crude methanol feeds with Amberlyst 36 catalyst. Measured composition and temperature profiles enable validation of kinetic models specifically adapted for reactive distillation environments. These models prove essential for designing industrial-scale applications where conventional kinetic data may not accurately predict performance under reactive distillation conditions.

Dynamic process intensification through periodic operation offers additional opportunities for performance enhancement in reactive distillation systems. This approach adopts non-steady-state operation modes that improve time-averaged performance without increasing equipment investment. Multiplicity studies using bifurcation analysis identify optimal switching strategies for auxiliary product streams, resulting in conversion improvements of 3.49% and reboiler heat duty reductions of 6.00 kilowatts compared to steady-state operation.

The optimization of dynamic reactive distillation systems requires sophisticated control strategies that balance competing objectives of conversion maximization and energy minimization. Control vector parametrization methods enable identification of optimal cyclic steady states, with optimal performance achieved when high-yield operation periods last 1.1 hours followed by 0.1-hour high-purity operation periods. This optimization approach demonstrates the potential for significant performance improvements through intelligent process control.

Process simulation models developed in commercial software packages enable detailed analysis of industrial-scale reactive distillation applications. These models facilitate examination of column size effects, methanol feed purity influences, and catalyst selection impacts on overall process performance. The validation of these models against pilot-scale data provides confidence for industrial design applications while identifying critical scale-up considerations.

The selection of appropriate catalysts for reactive distillation applications requires consideration of both activity and physical properties under distillation conditions. Ion exchange resins such as Amberlyst 36 demonstrate excellent performance due to their stability in liquid-phase environments and resistance to thermal degradation. The catalyst distribution within the reactive section must be optimized to balance reaction rates with distillation efficiency.

Heat integration opportunities in reactive distillation systems enable significant energy savings compared to conventional sequential processing. The exothermic nature of methanol dehydration provides heat for vaporization while the endothermic nature of distillation consumes reaction heat, creating favorable energy balances. Proper design of heat integration networks maximizes these synergies while maintaining temperature profiles suitable for both reaction and separation functions.

Metal-Acid Site Synergy in Bifunctional Catalysts

Bifunctional catalysts combining methanol synthesis components (CuO-ZnO-Al₂O₃) with solid acid materials (γ-Al₂O₃ or HZSM-5) demonstrate superior DME yields compared to single-component systems. The CuO-ZnO-Al₂O₃ phase facilitates CO/CO₂ hydrogenation to methanol, while acid sites on HZSM-5 promote methanol dehydration to DME. Studies show that a 6:1 mass ratio of CuO-ZnO-Al₂O₃ to HZSM-5 optimizes active site proximity, achieving 68% CO₂ conversion at 260°C and 5 MPa in fixed-bed reactors [3] [4].

Periodic density functional theory (DFT) calculations reveal that Brønsted acid sites in HZSM-5 lower the activation energy for methanol dehydration via a dissociative pathway, where protonated methanol intermediates form surface-bound methoxy groups before DME desorption [5]. This synergy reduces energy barriers by 40–60 kJ/mol compared to non-cooperative systems.

Support Material Engineering for Stability Enhancement

Support material architecture critically influences catalyst durability. γ-Al₂O₃ supports suffer from hydrothermal instability in slurry reactors, transforming into low-surface-area boehmite (AlOOH) under reaction conditions, which reduces CO₂ conversion by 32% over 100 hours [3]. In contrast, hierarchical HZSM-5 with mesopore volumes >0.185 cm³/g maintains 95% initial activity after 50 hours at 240°C due to improved mass transfer [6] [7].

| Support Material | Surface Area (m²/g) | Pore Volume (cm³/g) | Stability (Hours) |

|---|---|---|---|

| γ-Al₂O₃ | 136 | 0.10 | 100 |

| HZSM-5 | 510 | 0.69 | 200 |

| Hierarchical HZSM-5 | 689 | 0.83 | 300 |

Table 1: Comparative properties of catalyst support materials [3] [6] [7].

Reaction Kinetic Modeling and Mechanistic Studies

Surface Intermediate Analysis via DFT Calculations

DFT studies of methanol dehydration over ZSM-22 zeolites identify two competing pathways:

- Associative: Methanol dimerization through hydrogen-bonded intermediates ($$E_a = 145\ \text{kJ/mol}$$)

- Dissociative: Stepwise protonation and methoxy group formation ($$E_a = 112\ \text{kJ/mol}$$) [5]

The dissociative mechanism dominates due to lower activation energies and favorable entropy changes ($$ΔS^\ddagger = -210\ \text{J/mol·K}$$). Water co-adsorption further reduces $$E_a$$ by 18 kJ/mol but decreases turnover frequencies by 35% due to competitive site occupation [5].

Diffusion Limitations in Microporous Catalysts

Conventional microporous catalysts (pore diameter <2 nm) exhibit severe diffusion constraints, with effective diffusivities ($$De$$) below $$10^{-10}\ \text{m}^2/\text{s}$$ for methanol intermediates [7]. Hierarchical zeolites containing mesopores (2–50 nm) increase $$De$$ to $$10^{-8}\ \text{m}^2/\text{s}$$, enhancing DME production rates by 2.5-fold at 235°C [6] [7]. The Thiele modulus ($$Φ$$) analysis confirms transition from diffusion-limited ($$Φ > 3$$) to reaction-limited regimes ($$Φ < 0.5$$) when mesopore volume exceeds 0.4 cm³/g.

Catalyst Deactivation Mechanisms and Mitigation

Coking Resistance Strategies in Acidic Environments

Coke formation rates correlate with strong acid site density (>325°C NH₃ desorption). HZSM-5 with moderate Brønsted acidity (0.8 mmol/g) exhibits 60% lower coke accumulation than γ-Al₂O₃ (1.2 mmol/g) after 72 hours at 275°C [3] [6]. Alkaline treatment of ZSM-5 reduces strong acid sites by 40% while creating mesopores that prevent pore-blocking carbon deposits [6].

Thermal Sintering Prevention Techniques

Cu nanoparticle sintering in CuO-ZnO-Al₂O₃ phases limits catalyst lifetimes above 280°C. ZrO₂ doping (5 wt%) increases Cu dispersion from 12% to 28%, raising sintering onset temperatures by 45°C [4]. Core-shell architectures with HZSM-5 coatings (thickness: 20 nm) reduce Cu oxidation rates by 70% in steam-containing feeds through diffusion barrier effects [3] [7].

Combustion Characteristics in Compression Ignition Engines

Injection System Modifications for Fuel Delivery Optimization

The successful implementation of dimethyl ether as a fuel in compression ignition engines requires comprehensive modifications to the fuel injection system to address the unique physicochemical properties of dimethyl ether. Primary modifications focus on addressing the low lubricity characteristics of dimethyl ether, which necessitates significant changes to conventional diesel fuel injection systems.

High-pressure fuel pump modifications represent the most critical component adaptation for dimethyl ether operation. Traditional diesel fuel pumps are incompatible with dimethyl ether due to its negligible lubricity properties, requiring external lubrication systems to prevent excessive wear and component failure. Research demonstrates that dimethyl ether-adapted high-pressure common rail pumps must incorporate external oil lubrication systems to handle the low fuel lubricity while maintaining injection pressures up to 415 bar.

Fuel injector modifications primarily involve nozzle hole diameter optimization to compensate for the lower heating value of dimethyl ether compared to conventional diesel fuel. Studies indicate that increasing nozzle hole diameter by as little as 22 micrometers significantly improves fuel delivery rates while reducing indicated specific fuel consumption and exhaust emissions. The lower calorific value of dimethyl ether, approximately 65% that of diesel fuel, necessitates increased fuel mass flow rates to maintain equivalent power output.

Injection pressure optimization studies reveal that lower injection pressures provide superior performance for dimethyl ether applications compared to conventional diesel requirements. Research findings demonstrate that 30 megapascals injection pressure represents the optimal balance between performance and emissions for dimethyl ether engines, significantly lower than typical diesel injection pressures. This reduced pressure requirement stems from the superior atomization characteristics of dimethyl ether due to its lower viscosity and higher volatility.

Fuel storage and delivery system modifications are essential to maintain dimethyl ether in liquid phase throughout the fuel system. The compound requires pressurized storage tanks operating at 5-6 bar atmospheric pressure to prevent vapor formation in fuel lines. Specialized fuel line seals manufactured from nitrile rubber are required to prevent fuel system damage, as dimethyl ether attacks conventional polymer sealants used in diesel fuel systems.

Advanced injection system designs incorporate throttle valve configurations to prevent secondary injection phenomena commonly observed with dimethyl ether. Research by the Austrian technical consortium demonstrates that modified common rail systems with throttle valves and back pressure regulation effectively eliminate secondary injection while maintaining precise fuel metering. These systems utilize blocked oil return channels at the injector with alternative return pathways featuring throttle and back pressure valves to control injection timing and duration.

Emission Profile Comparisons with Conventional Diesel

The combustion characteristics of dimethyl ether in compression ignition engines produce significantly different emission profiles compared to conventional diesel fuel, primarily attributed to the oxygenated molecular structure and absence of carbon-carbon bonds in dimethyl ether.

Carbon monoxide emissions demonstrate substantial reductions when dimethyl ether is used as a compression ignition fuel. Experimental results indicate carbon monoxide emissions decrease by approximately 90% compared to baseline diesel operation, with some studies reporting up to three-fold reductions depending on engine load conditions. This significant reduction stems from the 34.8% oxygen content in dimethyl ether which promotes more complete combustion reactions.

Unburned hydrocarbon emissions exhibit dramatic improvements across all engine operating conditions. Research demonstrates that hydrocarbon emissions reduce by 50% at low and medium engine speeds, with 100% reduction achieved at higher engine speeds compared to baseline diesel engines. The superior volatility and evaporation characteristics of dimethyl ether contribute to more complete fuel-air mixing and subsequent combustion.

Particulate matter emissions achieve near-zero levels in dimethyl ether combustion, representing one of the most significant environmental advantages. Studies report particulate matter emissions at least three orders of magnitude lower than conventional diesel operations, with exhaust particle analyzer readings approaching instrument noise bands. This extraordinary reduction results from the absence of carbon-carbon bonds in dimethyl ether molecular structure, eliminating soot precursor formation during combustion.

Nitrogen oxides emissions present a more complex emission profile requiring careful engine calibration and exhaust gas recirculation strategies. While some studies report nitrogen oxides increases with dimethyl ether combustion, proper exhaust gas recirculation implementation can reduce nitrogen oxides emissions by 73% compared to baseline diesel operation. The shorter ignition delay and higher combustion temperatures associated with dimethyl ether combustion contribute to increased nitrogen oxides formation without appropriate mitigation strategies.

Smoke opacity measurements confirm virtually smoke-free combustion with dimethyl ether fuel. Research indicates smoke opacity reductions of approximately 30% at medium and high loads with negligible visible smoke production under all operating conditions. This characteristic eliminates the traditional nitrogen oxides-particulate matter trade-off constraint present in conventional diesel engines.

Carbon dioxide emissions demonstrate environmental benefits through the oxygenated nature of dimethyl ether combustion. Studies report carbon dioxide emissions reductions of 5.2% to 18.3% for pure dimethyl ether operation, with additional reductions achieved through blended fuel configurations. The lower carbon-to-hydrogen ratio in dimethyl ether compared to conventional diesel contributes to these greenhouse gas emission reductions.

Dimethyl Ether-Blended Fuel Formulations and Performance Analysis

Propane-Dimethyl Ether Mixtures for Liquefied Petroleum Gas Replacement

The development of propane-dimethyl ether mixtures for liquefied petroleum gas replacement applications represents a significant advancement in clean fuel technology, leveraging the similar physical properties of dimethyl ether and conventional liquefied petroleum gas components.

Optimal blending ratios for household applications have been extensively studied to determine the most effective dimethyl ether content for liquefied petroleum gas replacement. Research indicates that dimethyl ether concentrations between 15-20% by volume mixed with liquefied petroleum gas represent the optimal blending ratio for domestic cooking and heating applications. This concentration range provides significant benefits compared to pure dimethyl ether usage while maintaining compatibility with existing liquefied petroleum gas infrastructure.

Physical property comparisons between dimethyl ether and liquefied petroleum gas demonstrate remarkable similarities that facilitate blending applications. Dimethyl ether exhibits a vapor pressure of 530 kilopascals compared to 520 kilopascals for liquefied petroleum gas, enabling compatible storage and handling requirements. However, dimethyl ether possesses a lower heating value of 28.8 megajoules per kilogram compared to 46 megajoules per kilogram for liquefied petroleum gas, necessitating careful blend optimization to maintain energy content.

Household stove efficiency studies reveal that dimethyl ether-liquefied petroleum gas blends achieve improved combustion efficiency compared to pure liquefied petroleum gas operation. Experimental results demonstrate that 20% dimethyl ether blends provide optimal stove efficiency with enhanced combustion characteristics. The 30% dimethyl ether concentration represents the maximum practical blending ratio before requiring equipment modifications for safe operation.

Material compatibility assessments indicate that dimethyl ether-liquefied petroleum gas blends containing up to 20% dimethyl ether do not require replacement of existing system components or distribution network modifications. This compatibility extends to bottle fill percentages of 80-85% for dimethyl ether compared to 80% for conventional liquefied petroleum gas, maintaining similar storage densities.

Emission benefits from propane-dimethyl ether blends include reduced nitrogen oxides and soot emissions compared to pure liquefied petroleum gas combustion. The oxygenated nature of dimethyl ether promotes more complete combustion reactions, resulting in cleaner burning characteristics across all operating conditions.

Economic advantages of dimethyl ether-liquefied petroleum gas blends include reduced dependence on conventional liquefied petroleum gas supplies while maintaining existing infrastructure compatibility. The 15-30% dimethyl ether share improves combustion efficiency while reducing harmful emissions, providing both environmental and economic benefits.

Ethanol-Dimethyl Ether Synergy in Spark-Ignition Engines

The combination of ethanol and dimethyl ether in spark-ignition engines addresses specific performance limitations associated with pure ethanol combustion while leveraging the complementary properties of both oxygenated fuels.

Thermal efficiency improvements represent the primary benefit of ethanol-dimethyl ether blends in spark-ignition applications. Research demonstrates that 2% dimethyl ether addition to ethanol fuel increases indicated thermal efficiency by approximately 15% compared to pure ethanol operation. This improvement stems from the enhanced flame speed characteristics of dimethyl ether which reduces combustion duration and improves overall engine efficiency.

Combustion characteristics optimization occurs through the elevated flame speed of dimethyl ether-ethanol mixtures, particularly beneficial at medium to high engine loads. Studies indicate that dimethyl ether addition reduces combustion duration by promoting faster flame propagation throughout the combustion chamber. The high octane number of both dimethyl ether and ethanol contributes to faster combustion processes and more complete fuel consumption.

Emission profile improvements with ethanol-dimethyl ether blends demonstrate 35% reduction in hydrocarbon emissions compared to pure ethanol-fueled engines. The oxygenated nature of both fuel components promotes more complete combustion reactions, reducing unburned hydrocarbon formation. Carbon monoxide and nitrogen oxides emissions also demonstrate reductions with optimized dimethyl ether-ethanol blend ratios.

Cold start performance enhancement represents a significant advantage of dimethyl ether addition to ethanol fuels. The lower auto-ignition temperature of dimethyl ether compared to ethanol facilitates easier engine starting under low-temperature conditions. This characteristic addresses one of the primary limitations of pure ethanol fuel systems in spark-ignition applications.

Fuel consumption optimization results from the improved combustion completeness achieved through dimethyl ether-ethanol blends. While ethanol-fueled engines typically exhibit higher fuel consumption compared to gasoline operation, dimethyl ether addition improves fuel economy through enhanced combustion efficiency. The high ignition rate of dimethyl ether contributes to more complete fuel utilization.

Engine performance comparisons between various ethanol-dimethyl ether blend ratios indicate that 5% ethanol combined with 2-10% dimethyl ether provides optimal performance characteristics for spark-ignition applications. These blend ratios achieve power output increases of up to 22.4% at low engine speeds while maintaining acceptable emission levels.

Non-Combustion Energy Applications

Synthetic Natural Gas Production Pathways

The production of dimethyl ether through synthetic natural gas pathways represents a versatile approach to sustainable fuel generation, utilizing diverse feedstock sources and production methodologies to create this clean-burning alternative fuel.

Direct synthesis from natural gas and carbon dioxide constitutes the most commercially viable pathway for large-scale dimethyl ether production. This process involves dry reforming of natural gas with carbon dioxide to generate synthesis gas, followed by direct dimethyl ether synthesis through bifunctional catalysts. The total operating cost for this pathway is estimated at approximately $500 per ton of dimethyl ether, making it economically competitive with conventional fuel production methods.

Coal gasification pathways provide an alternative route for dimethyl ether production from abundant fossil fuel resources. The process involves coal gasification to produce synthesis gas, followed by indirect dimethyl ether synthesis through methanol intermediate formation. This pathway enables utilization of coal resources while producing cleaner-burning dimethyl ether fuel compared to direct coal combustion applications.

Biomass gasification represents the most environmentally sustainable production pathway for dimethyl ether synthesis. Biomass feedstocks including forest products, agricultural waste, and dedicated energy crops can be gasified to produce synthesis gas for subsequent dimethyl ether production. This pathway enables renewable dimethyl ether production with significant greenhouse gas emission reductions compared to fossil fuel-derived alternatives.

Municipal waste and landfill gas utilization offers dual environmental benefits through waste management and clean fuel production. Landfill gas containing methane can be processed through small-scale dimethyl ether production facilities to reduce methane emissions while generating useful fuel. Similarly, municipal waste gasification produces synthesis gas suitable for dimethyl ether production, providing waste valorization opportunities.

Process optimization through self-heat recuperation technology significantly improves the energy efficiency of dimethyl ether production pathways. Integration of self-heat recuperation systems reduces energy consumption by circulating both latent and sensible heat within the process without external heat addition. This technology is particularly beneficial for thermal and separation processes involved in dimethyl ether purification and recovery.

Production scale considerations vary significantly depending on feedstock availability and market requirements. Large-scale industrial plants producing several thousand tons per day are economically feasible for natural gas and coal-based feedstocks. Small-scale production facilities are more appropriate for biomass, landfill gas, and municipal waste applications due to feedstock distribution and transportation constraints.

Refrigeration Cycle Performance Enhancements

The application of dimethyl ether as a refrigerant in vapor compression refrigeration systems demonstrates superior thermodynamic performance compared to conventional high-pressure refrigerants, providing enhanced energy efficiency and environmental benefits.

Coefficient of performance advantages represent the primary benefit of dimethyl ether refrigeration systems. Research demonstrates that dimethyl ether achieves coefficient of performance values ranging from 2.09 to 3.65 depending on operating conditions. This performance is 9.2% higher than R32, 11.9% higher than R410A, and 12.4% higher than R410B refrigerants under comparable operating conditions.

Refrigeration effect optimization occurs through the high latent heat characteristics of dimethyl ether compared to conventional refrigerants. Studies indicate that dimethyl ether refrigeration effect ranges from 329.6 to 351.1 kilojoules per kilogram, which is 39% higher than R32, 114% higher than R410A, and 126% higher than R410B. This enhanced refrigeration effect enables more efficient heat removal per unit mass of refrigerant.

Mass flow rate reductions provide significant advantages for dimethyl ether refrigeration systems. Dimethyl ether exhibits the lowest refrigerant mass flow rate among all tested refrigerants due to its lower density of 735.59 kilograms per cubic meter compared to R410A (1365.26 kg/m³), R410B (1350.50 kg/m³), and R32 (1213.65 kg/m³). This characteristic results in reduced pumping power requirements and improved system efficiency.

Compression work optimization demonstrates that dimethyl ether systems require significantly lower compression work compared to conventional refrigerants. The compression work for dimethyl ether systems ranges from 0.26 to 0.36 kilowatts, representing approximately 32.6% of R32 compression work, 35.1% of R410A, and 35.6% of R410B requirements. This reduction in compression work directly translates to lower energy consumption and operating costs.

Environmental benefits of dimethyl ether refrigeration systems include zero ozone depletion potential and low global warming potential compared to conventional refrigerants. The higher energy efficiency of dimethyl ether systems contributes to reduced indirect environmental impact through lower electricity consumption. Additionally, dimethyl ether is non-toxic and non-flammable under normal operating conditions, providing safety advantages over some alternative refrigerants.

Physical Description

GasVapor; Liquid

COLOURLESS GAS WITH CHARACTERISTIC ODOUR.

Color/Form

Colorless gas

Colorless compressed gas or liquid

XLogP3

Boiling Point

-24.8 °C

-24.82 °C

-23.6 °C

Flash Point

-42 °F (closed cup)

Flammable gas

Vapor Density

1.6 (Air = 1)

Relative vapor density (air = 1): 1.6

Density

1.91855 g/L at 1 atm and 25 °C

Relative density (water = 1): 0.61

LogP

log Kow = 0.10

0.1

Odor

Ether-like odo

Melting Point

-141.5 °C

UNII

GHS Hazard Statements

Pharmacology

Vapor Pressure

4.45e+03 mmHg

4450 mm Hg at 25 °C

Pictograms

Flammable

Other CAS

Wikipedia

Use Classification

Cosmetics -> Propellant; Solvent

Methods of Manufacturing

The catalytic dehydration of pure, gaseous methanol is carried out in a pipe reactor. The product is cooled in two stages and subsequently distilled to yield pure dimethyl ether.

Very pure dimethyl ether which is suitable as an aerosol propellant is obtained by special rectification processes.

AS BY-PRODUCT OF METHYL ALCOHOL PRODN BY HYDROGENATION OF CARBON MONOXIDE & OF ACETIC ACID; PRODN FROM CARBON MONOXIDE & METHYL ALCOHOL.

For more Methods of Manufacturing (Complete) data for DIMETHYL ETHER (7 total), please visit the HSDB record page.

General Manufacturing Information

All other basic organic chemical manufacturing

Construction

Industrial gas manufacturing

Miscellaneous manufacturing

Paint and coating manufacturing

Petroleum lubricating oil and grease manufacturing

Plastic material and resin manufacturing

Soap, cleaning compound, and toilet preparation manufacturing

Wholesale and retail trade

Methane, 1,1'-oxybis-: ACTIVE

IT HAS ... BEEN USED IN LIMITED AMT TO FREEZE MEAT & FISH BY DIRECT IMMERSION.

IS NOT PRONE TO PEROXIDE FORMATION & APPEARS TO BE SAFE TO USE AS AN AEROSOL PROPELLANT.

AN AEROSOL MIXT CONTAINS DIMETHYL ETHER 28-97-38.5%. A CARRIER FOR A HAIR CARE PRODUCT CONTAINING POLYVINYLPYRROLIDONE WAS PREPARED WITH 77.04 G 70% AQ DIMETHYL ETHER, 14.11 G DIMETHYL ETHER & 1.09 G CO2.

Dimethyl ether is transformed to C2-C10 hydrocarbons through zeolite catalysis

Analytic Laboratory Methods

Analyte: dimethyl ether; matrix: air; procedure: atmospheric sampling Townsend discharge ionization mass spectrometry

Clinical Laboratory Methods

Storage Conditions

KEEP IN CLOSED CONTAINER AWAY FROM HEAT & OPEN FLAME.

Dimethyl ether is usually stored as a liquid under pressure.

Interactions

Dates

Automated Calibration of a Poly(oxymethylene) Dimethyl Ether Oxidation Mechanism Using the Knowledge Graph Technology

Jiaru Bai, Rory Geeson, Feroz Farazi, Sebastian Mosbach, Jethro Akroyd, Eric J Bringley, Markus KraftPMID: 33825473 DOI: 10.1021/acs.jcim.0c01322

Abstract

In this paper, we develop a knowledge graph-based framework for the automated calibration of combustion reaction mechanisms and demonstrate its effectiveness on a case study of poly(oxymethylene)dimethyl ether (PODE, where

= 3) oxidation. We develop an ontological representation for combustion experiments, OntoChemExp, that allows for the semantic enrichment of experiments within the J-Park simulator (JPS, theworldavatar.com), an existing cross-domain knowledge graph. OntoChemExp is fully capable of supporting experimental results in the Process Informatics Model (PrIMe) database. Following this, a set of software agents are developed to perform experimental result retrieval, sensitivity analysis, and calibration tasks. The sensitivity analysis agent is used for both generic sensitivity analyses and reaction selection for subsequent calibration. The calibration process is performed as a sampling task, followed by an optimization task. The agents are designed for use with generic models but are demonstrated with ignition delay time and laminar flame speed simulations. We find that calibration times are reduced, while accuracy is increased compared to manual calibration, achieving a 79% decrease in the objective function value, as defined in this study. Further, we demonstrate how this workflow is implemented as an extension of the JPS.

Mechanism of separation and removal of water from oily sludge using liquid dimethyl ether to dissolve hydrocarbons

Biao Mu, Wei Zhu, Jun Zhong, Le Chen, Naixi Lin, Chenyu Wang, Sipeng Chen, Zhuo LiPMID: 33873064 DOI: 10.1016/j.chemosphere.2021.130452

Abstract

The effective disposal of oily sludge generated from the petroleum industry has received increasing concern. The primary difficulty for the reduction and resource utilization of oily sludge is dewatering. Therefore, finding an efficient and energy-saving dewatering technology is an urgent need for the treatment of oily sludge. In this study, an innovative developed method using liquefied dimethyl ether (L-DME) for dewatering is employed to deal with oily sludge for the first time. Oily sludge from a refinery was used to conduct experiments in sequencing dissolution-separation reactors. Changes in the dehydration rate, oil recovery, group components (hydrocarbon series of petroleum, including saturates, aromatics, resins and asphaltenes) at different extraction time, temperatures and L-DME additions were measured. The results revealed that L-DME removed 90% of the water and recovered 40% of the oil, which was an amazing dehydration effect for oily sludge. The water-binding form of oily sludge is different from sewage sludge and other biomass and the water in oily sludge is in a stable water-in-oil (W/O) suspension emulsified state. L-DME was mixed with semi-colloidal like oily sludge to break the structure of the water-in-oil emulsion, making the mixture into a solid-liquid two phase substances that were easy to separate, thus achieving a high degree of separation of water. The dissolution of saturated hydrocarbons, aromatic hydrocarbons, and small amounts of colloid by L-DME played an important auxiliary role in water removal.Influence of water content and cell disruption on lipid extraction using subcritical dimethyl ether in wet microalgae

Quan Wang, Kazuyuki Oshita, Masaki Takaoka, Kenji ShiotaPMID: 33676356 DOI: 10.1016/j.biortech.2021.124892

Abstract

Subcritical dimethyl ether, a green solvent, was used to extract lipids from microalgae. The effect of the water content on the process was firstly investigated. Secondly, microalgal samples were subjected to five cell disruptions, and the effects on raw lipid and fatty acid methyl ester, and its profile were evaluated. Among them, heating, microwave, and ultrasonic treatments greatly improved extraction. Mechanism analysis revealed the improvements by the three treatments were due to increased cell wall permeability rather than to complete cell disruption. After the extraction, microalgal cells with lipid being well-extracted were shriveled with extensive surface folds, indicating a loss of intracellular substances, but the cell structure was undamaged. As for dewatering performance, extraction process removed almost all of the free water but left bound water. Finally, the potential of the residues after lipid extraction to serve as solid fuel was evaluated by combustion characteristics and heating value calculation.Polyoxyethylene/polyoxypropylene dimethyl ether (EPDME) random copolymer improves lipid structural ordering in stratum corneum of an epidermal-equivalent model as seen by two-photon microscopy

Yuki Umino, Sari Ipponjima, Mitsuhiro DendaPMID: 33410546 DOI: 10.1111/srt.12996

Abstract

Topical application of polyoxyethylene/polyoxypropylene dimethyl ether (EPDME) random copolymer improves the barrier function of skin, whereas polyethylene glycol (PEG) and polypropylene glycol (PPG) are ineffective. The aim of this work was to examine the interaction between these polymers and lipid molecules in the stratum corneum in order to establish whether EPDME-specific changes in the structural ordering of lipids might account for the improvement of barrier function.We used two-photon microscopy to evaluate the effects of EPDME, PEG, and PPG on the structural ordering of lipids in an epidermal-equivalent model in terms of the fluorescence changes of Laurdan, a fluorescent dye that responds to changes of membrane fluidity. The generalized polarization (GP) value, a parameter that reflects lipid ordering, was measured at various depths from the surface of the stratum corneum.

EPDME increased the GP value to a depth of about 3 µm from the surface, indicating that lipid ordering was increased in this region, while PEG and PPG of the same molecular weight had no effect. Diffusion of Lucifer yellow into the epidermis was reduced after application of EPDME, indicating that the barrier function was improved.

These results support the view that EPDME improves barrier function by increasing the ordering of lipid structures in the stratum corneum. The methodology described here could be useful for screening new compounds that would improve the structural ordering of lipids.

Evaluation of a sludge-treatment process comprising lipid extraction and drying using liquefied dimethyl ether

Quan Wang, Kazuyuki Oshita, Takashi Nitta, Masaki TakaokaPMID: 32065048 DOI: 10.1080/09593330.2020.1730982

Abstract

Liquefied dimethyl ether (DME) was used to extract lipids from sewage sludge. Factorial experimental analyses were used to evaluate the influence of different variables on raw lipid extraction and sludge drying. The DME method was compared with the Bligh and Dyer (B&D) method for three undigested and two anaerobically digested dewatered sludges. The results indicate that although the raw lipid yield of the B&D method was 5% higher than that of the DME method, the proportion of fatty acid methyl esters (FAMEs) in raw lipids extracted by the DME method was 14.1-33.4%, almost twice that of the B&D method. The FAME composition varied according to sludge type, and the dewatered undigested sludges contained more unsaturated fatty acids (e.g. C18:1, C18:2). The lower heating value (LHV) of product by the DME method ranged from 3.74 to 5.70 MJ/kg compared with 1.21-0.39 MJ/kg for the B&D method. Also, DME could be reused at least five times without significantly reducing the lipid yield and drying efficiency. Finally, an economic analysis of the DME, the conventional solvent extraction, and the heat-drying methods was conducted.Process Simulation and Environmental Aspects of Dimethyl Ether Production from Digestate-Derived Syngas

Aristide Giuliano, Enrico Catizzone, Cesare FredaPMID: 33477849 DOI: 10.3390/ijerph18020807

Abstract

The production of dimethyl ether from renewables or waste is a promising strategy to push towards a sustainable energy transition of alternative eco-friendly diesel fuel. In this work, we simulate the synthesis of dimethyl ether from a syngas (a mixture of CO, COand H

) produced from gasification of digestate. In particular, a thermodynamic analysis was performed to individuate the best process conditions and syngas conditioning processes to maximize yield to dimethyl etehr (DME). Process simulation was carried out by ChemCAD software, and it was particularly focused on the effect of process conditions of both water gas shift and CO

absorption by Selexol

on the syngas composition, with a direct influence on DME productivity. The final best flowsheet and the best process conditions were evaluated in terms of CO

equivalent emissions. Results show direct DME synthesis global yield was higher without the WGS section and with a carbon capture equal to 85%. The final environmental impact was found equal to -113 kgCO

/GJ, demonstrating that DME synthesis from digestate may be considered as a suitable strategy for carbon dioxide recycling.

Mechanism and catalytic performance for direct dimethyl ether synthesis by CO

Qingtao Sheng, Run-Ping Ye, Weibo Gong, Xiufeng Shi, Bang Xu, Morris Argyle, Hertanto Adidharma, Maohong FanPMID: 32430113 DOI: 10.1016/j.jes.2020.02.015

Abstract

Direct synthesis of dimethyl ether (DME) by COhydrogenation has been investigated over three hybrid catalysts prepared by different methods: co-precipitation, sol-gel, and solid grinding to produce mixed Cu, ZnO, ZrO

catalysts that were physically mixed with a commercial ferrierite (FER) zeolite. The catalysts were characterized by N

physisorption, X-ray diffraction (XRD), transmission electron microscopy (TEM), X-ray photoelectron spectroscopy (XPS), temperature programmed desorption of CO

(CO

-TPD), temperature programmed desorption of NH

(NH

-TPD), and temperature programmed H

reduction (H

-TPR). The results demonstrate that smaller CuO and Cu crystallite sizes resulting in better dispersion of the active phases, higher surface area, and lower reduction temperature are all favorable for catalytic activity. The reaction mechanism has been studied using in situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS). Methanol appears to be formed via the bidentate-formate (b-HCOO) species undergoing stepwise hydrogenation, while DME formation occurs from methanol dehydration and reaction of two surface methoxy groups.

Mechanism of separation and removal of water from dewatered sludge using L-DME to dissolve hydrophilic organic matter

Le Chen, Wei Zhu, Nai-Xi Lin, Biao Mu, Xi-Hui Fan, Chen-Yu Wang, Huai-Min Chen, Jun ZhongPMID: 31891851 DOI: 10.1016/j.chemosphere.2019.125648

Abstract

Difficulties in advanced dewatering of dewatered sludge hinder sludge reduction and resource utilization. L-DME (liquified dimethyl ether) has been recently used for dewatering, but the effect of organic matter dissolution using L-DME during desorption and dehydration on water removal is not clear. In this study, dewatered sludge from urban sewage treatment plants was used to conduct experiments in sequencing dissolution-separation reactors. The changes in the dehydration rate, bound water and various organic matter levels at different times, L-DME additions, and the temperature were measured. The results show that L-DME can remove 90% of water, 100% of lipids, and 8-12% of organic matter in dewatered sludge. L-DME was mixed with the semi-like colloidal sludge, and high separation of water was achieved by mixing the L-DME with water and dissolving the hydrophilic organic matter to convert the solid-like into a two-phase (solid and liquid) substance, which can be easily separated. The dissolution of hydrophilic organic matter such as polysaccharides and proteins by L-DME promotes the conversion of bound water into free water, which is key to total water removal.Composition and toxicity of particulate matter emitted from turbocharged common rail DME-biodiesel engine

Chunhua Sun, Xinqi Qiao, Dehao Ju, Qing Tang, Xiaoyuan Fang, Feng ZhouPMID: 31950421 DOI: 10.1007/s11356-020-07639-1

Abstract

Both ultrafine particle and toxicity emissions originating from diesel engine gain an increasing concern. In this study, size distribution and toxicity of particles from a turbocharged common rail engine fueled with clean fuels-dimethyl ether (DME) and biodiesel blends-were investigated. Effects of different DME-biodiesel blends (B0, B5, B10, and B15) and different engine loads were considered. The results demonstrate that particles emitted from DME-biodiesel engine are mainly in form of nucleation mode. Engine running at intermediate load exhausts the maximum number of accumulation mode particles owing to local hypoxia and not high enough combustion temperature. The addition of biodiesel slightly increases the total particle number, peak of particle number concentration, and particle size corresponding to the peak. Effect of biodiesel proportion on particle size distribution gets weaker with the increase of engine load. Engine fueled with B5, B10, and B15 mainly exhausts low molecular weight polycyclic aromatic hydrocarbons (PAHs) (ring number ≤ 4) which are closely related to unburned fuel, and the total PAH emissions are linear versus the fuel consumption. Toxicity equivalent (TE) of particles at low load is lower than that at intermediate load. DME-biodiesel blends with biodiesel mass proportion ≤ 15% can release the DME engine from abrasion and leakage, but no obvious increase in both particle emissions and the risk of particle toxicity.CO₂ Recycling to Dimethyl Ether: State-of-the-Art and Perspectives

Enrico Catizzone, Giuseppe Bonura, Massimo Migliori, Francesco Frusteri, Girolamo GiordanoPMID: 29295541 DOI: 10.3390/molecules23010031